molecular formula S85 B8260037 ForsythosideH

ForsythosideH

Cat. No. B8260037
M. Wt: 2726 g/mol
InChI Key: JYMLRQDUUXKWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ForsythosideH is a useful research compound. Its molecular formula is S85 and its molecular weight is 2726 g/mol. The purity is usually 95%.
BenchChem offers high-quality ForsythosideH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ForsythosideH including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

  • Forsythoside H has shown potential in inhibiting the avian infectious bronchitis virus in cell culture. The study demonstrates the compound's inhibitory effect on primary chicken embryo kidney cells infected with the virus, indicating its potential as a preventive measure against IBV infection in vitro (Li et al., 2010).

Pharmacological Properties

  • New compounds related to Forsythoside H, termed Forsythosides H-J, were isolated and identified from Forsythia suspense fruits. These compounds, including Forsythoside H, demonstrated strong antioxidant and antimicrobial activities in vitro, indicating their potential for applications as natural antioxidants and antimicrobial agents (Wang et al., 2009).

Neuroprotective and Anti-inflammatory Applications

  • Forsythoside B, a compound related to Forsythoside H, has shown significant neuroprotective potential in a rat model of cerebral ischemia and reperfusion injury. The study indicates that Forsythoside B reduces cerebral ischemia and reperfusion injury by attenuating the blood-brain barrier breakdown and inhibiting the inflammatory response, suggesting a potential therapeutic window for similar compounds like Forsythoside H (Jiang et al., 2010).

Antimicrobial and Metabolic Activities

  • Forsythoside A, closely related to Forsythoside H, controls influenza A virus infection and improves prognosis by inhibiting virus replication in mice. This suggests potential antiviral applications for Forsythoside H (Deng et al., 2016).
  • The metabolism of Forsythoside A by human fecal bacteria and its pharmacological activities were investigated. The study shows that metabolites of Forsythoside A exhibited higher biological activity than the original compound, which may also imply similar potential for metabolites of Forsythoside H (Xing et al., 2014).

properties

IUPAC Name

bis[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[(sulfanylidene-λ4-sulfanylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S85/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMLRQDUUXKWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S85
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2726 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ForsythosideH

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